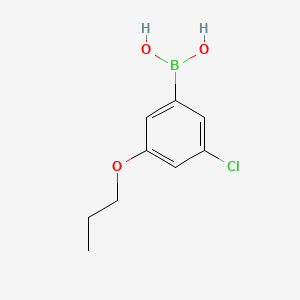
Acide (3-chloro-5-propoxyphényl)boronique
Vue d'ensemble
Description
“(3-Chloro-5-propoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1256345-74-0 . It is a solid substance and is offered by various suppliers for research purposes .
Synthesis Analysis
While specific synthesis methods for “(3-Chloro-5-propoxyphenyl)boronic acid” were not found in the search results, boronic acids in general are known to be valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters are well developed .Molecular Structure Analysis
The molecular structure of “(3-Chloro-5-propoxyphenyl)boronic acid” is represented by the linear formula: C9H12BClO3 . The InChI Code for this compound is 1S/C9H12BClO3/c1-2-3-14-9-5-7 (10 (12)13)4-8 (11)6-9/h4-6,12-13H,2-3H2,1H3 .Physical and Chemical Properties Analysis
“(3-Chloro-5-propoxyphenyl)boronic acid” is a solid substance . It has a molecular weight of 214.46 . The compound is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Applications de détection
Acide (3-chloro-5-propoxyphényl)boronique : est utilisé dans les applications de détection en raison de sa capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette interaction est cruciale à la fois pour les dosages homogènes et la détection hétérogène, qui peuvent se produire à l'interface du matériau de détection ou à l'intérieur de l'échantillon en vrac .
Étiquetage biologique et manipulation des protéines
L'interaction du composé avec les protéines permet son utilisation dans l'étiquetage biologique et la manipulation des protéines. Cela inclut la modification des protéines, qui est essentielle pour comprendre la fonction et l'interaction des protéines dans les systèmes biologiques .
Développement thérapeutique
L'interaction clé des acides boroniques avec les diols permet également leur utilisation dans le développement de produits thérapeutiques. Ils peuvent être utilisés dans la conception de molécules capables d'interagir avec les systèmes biologiques, ce qui pourrait conduire à de nouveaux traitements pour diverses maladies .
Technologies de séparation
Dans le domaine des technologies de séparation, This compound peut être utilisé pour la séparation sélective de différentes molécules. Ceci est particulièrement utile dans les processus de purification de mélanges complexes .
Matériaux polymères et optoélectroniques
En tant que sous-classe de composés organoborés, les acides boroniques sont utilisés dans la synthèse de matériaux pour les polymères et l'optoélectronique. Ces matériaux ont des applications dans la création de dispositifs qui interagissent avec la lumière et possèdent des propriétés électriques .
Catalyse
Les acides boroniques, y compris This compound, sont impliqués dans la catalyse. Ils peuvent catalyser diverses réactions chimiques, ce qui est essentiel pour la synthèse de composés organiques complexes .
Safety and Hazards
Orientations Futures
While specific future directions for “(3-Chloro-5-propoxyphenyl)boronic acid” were not found in the search results, boronic acids in general are increasingly utilized in diverse areas of research . This includes their use in sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Mécanisme D'action
Target of Action
The primary target of (3-Chloro-5-propoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (3-Chloro-5-propoxyphenyl)boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favourable partitioning between cross-coupling and oxidative homo-coupling .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, making (3-Chloro-5-propoxyphenyl)boronic acid a valuable reagent in the field of organic chemistry .
Action Environment
The action of (3-Chloro-5-propoxyphenyl)boronic acid is influenced by several environmental factors. For instance, the reaction conditions for the SM coupling are exceptionally mild and tolerant to various functional groups . Additionally, the low concentration of boronic acid reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Analyse Biochimique
Biochemical Properties
(3-Chloro-5-propoxyphenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids. These interactions are essential for the compound’s role in enzyme inhibition, where it can bind to active site serines in enzymes like proteases, thereby inhibiting their activity. Additionally, (3-Chloro-5-propoxyphenyl)boronic acid can interact with hydroxamic acids and other Lewis base donors, further expanding its biochemical utility .
Cellular Effects
The effects of (3-Chloro-5-propoxyphenyl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-Chloro-5-propoxyphenyl)boronic acid can inhibit proteasomes, leading to the accumulation of proteins that would otherwise be degraded. This inhibition can affect cell cycle regulation, apoptosis, and other critical cellular processes .
Molecular Mechanism
At the molecular level, (3-Chloro-5-propoxyphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The compound can form covalent bonds with the active site serines of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for controlled modulation of enzyme activity. Additionally, (3-Chloro-5-propoxyphenyl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-5-propoxyphenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Chloro-5-propoxyphenyl)boronic acid remains stable under inert atmospheric conditions at room temperature. Its activity may diminish over extended periods due to potential degradation . Long-term exposure to (3-Chloro-5-propoxyphenyl)boronic acid in in vitro or in vivo studies has demonstrated sustained enzyme inhibition and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of (3-Chloro-5-propoxyphenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (3-Chloro-5-propoxyphenyl)boronic acid may exhibit toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
(3-Chloro-5-propoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. Additionally, (3-Chloro-5-propoxyphenyl)boronic acid can affect metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, (3-Chloro-5-propoxyphenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The transport and distribution of (3-Chloro-5-propoxyphenyl)boronic acid are critical for its biochemical activity, as they determine the compound’s availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of (3-Chloro-5-propoxyphenyl)boronic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that (3-Chloro-5-propoxyphenyl)boronic acid exerts its effects precisely where needed, enhancing its biochemical efficacy .
Propriétés
IUPAC Name |
(3-chloro-5-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWXUQOZAXXFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681558 | |
| Record name | (3-Chloro-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-74-0 | |
| Record name | (3-Chloro-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


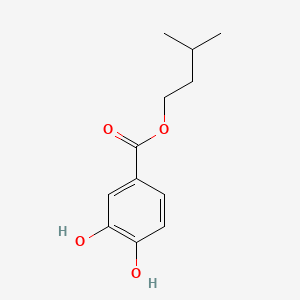
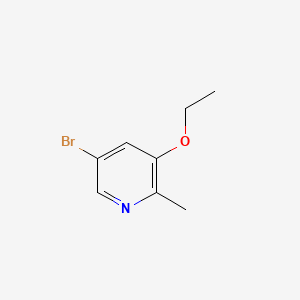
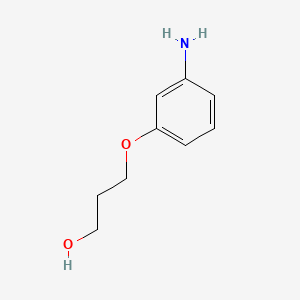
![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)
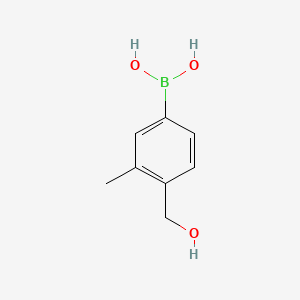
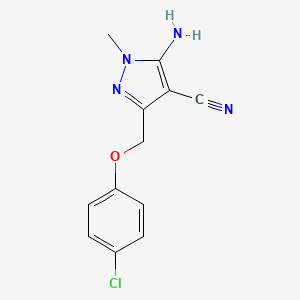
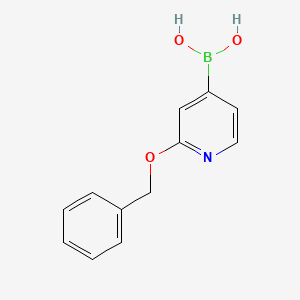

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)


